Cas no 2226422-04-2 (Methanone, 1-pyrrolidinyl[(3aR,4R,6aR)-tetrahydro-4-phenyl-1H-furo[3,4-b]pyrrol-3a(6aH)-yl]-, rel-)
![Methanone, 1-pyrrolidinyl[(3aR,4R,6aR)-tetrahydro-4-phenyl-1H-furo[3,4-b]pyrrol-3a(6aH)-yl]-, rel- structure](https://www.kuujia.com/scimg/cas/2226422-04-2x500.png)
Methanone, 1-pyrrolidinyl[(3aR,4R,6aR)-tetrahydro-4-phenyl-1H-furo[3,4-b]pyrrol-3a(6aH)-yl]-, rel- Chemical and Physical Properties
Names and Identifiers
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- Methanone, 1-pyrrolidinyl[(3aR,4R,6aR)-tetrahydro-4-phenyl-1H-furo[3,4-b]pyrrol-3a(6aH)-yl]-, rel-
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- Inchi: 1S/C17H22N2O2/c20-16(19-10-4-5-11-19)17-8-9-18-14(17)12-21-15(17)13-6-2-1-3-7-13/h1-3,6-7,14-15,18H,4-5,8-12H2/t14-,15+,17+/m0/s1
- InChI Key: SRIYSQBDUVYQSO-ZMSDIMECSA-N
- SMILES: C(N1CCCC1)([C@@]12[C@@H](C3=CC=CC=C3)OC[C@]1([H])NCC2)=O
Methanone, 1-pyrrolidinyl[(3aR,4R,6aR)-tetrahydro-4-phenyl-1H-furo[3,4-b]pyrrol-3a(6aH)-yl]-, rel- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | NS-00126-20MG |
1-[(3aR,4R,6aR)-4-phenyl-hexahydro-1H-furo[3,4-b]pyrrole-3a-carbonyl]pyrrolidine |
2226422-04-2 | >95% | 20mg |
£76.00 | 2023-04-19 | |
Key Organics Ltd | NS-00126-5MG |
1-[(3aR,4R,6aR)-4-phenyl-hexahydro-1H-furo[3,4-b]pyrrole-3a-carbonyl]pyrrolidine |
2226422-04-2 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | NS-00126-1MG |
1-[(3aR,4R,6aR)-4-phenyl-hexahydro-1H-furo[3,4-b]pyrrole-3a-carbonyl]pyrrolidine |
2226422-04-2 | >95% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | NS-00126-1G |
1-[(3aR,4R,6aR)-4-phenyl-hexahydro-1H-furo[3,4-b]pyrrole-3a-carbonyl]pyrrolidine |
2226422-04-2 | >95% | 1g |
£1000.00 | 2025-02-09 | |
Key Organics Ltd | NS-00126-10MG |
1-[(3aR,4R,6aR)-4-phenyl-hexahydro-1H-furo[3,4-b]pyrrole-3a-carbonyl]pyrrolidine |
2226422-04-2 | >95% | 10mg |
£63.00 | 2025-02-09 |
Methanone, 1-pyrrolidinyl[(3aR,4R,6aR)-tetrahydro-4-phenyl-1H-furo[3,4-b]pyrrol-3a(6aH)-yl]-, rel- Related Literature
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
Additional information on Methanone, 1-pyrrolidinyl[(3aR,4R,6aR)-tetrahydro-4-phenyl-1H-furo[3,4-b]pyrrol-3a(6aH)-yl]-, rel-
Research Brief on Methanone, 1-pyrrolidinyl[(3aR,4R,6aR)-tetrahydro-4-phenyl-1H-furo[3,4-b]pyrrol-3a(6aH)-yl]-, rel- (CAS: 2226422-04-2)
Recent studies on Methanone, 1-pyrrolidinyl[(3aR,4R,6aR)-tetrahydro-4-phenyl-1H-furo[3,4-b]pyrrol-3a(6aH)-yl]-, rel- (CAS: 2226422-04-2) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrrolidinyl and tetrahydrofuropyrrole moieties, has garnered attention due to its promising pharmacological properties, particularly in modulating specific biological targets. The following sections provide a comprehensive overview of the latest research findings, methodologies, and implications for future applications.
The primary objective of recent investigations has been to elucidate the molecular mechanisms underlying the biological activity of this compound. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine its three-dimensional structure and binding affinity to target proteins. Preliminary results suggest that the compound exhibits high selectivity for certain receptors, making it a potential candidate for the treatment of neurological disorders and inflammatory diseases.
In vitro and in vivo studies have further explored the compound's efficacy and safety profile. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that Methanone, 1-pyrrolidinyl[(3aR,4R,6aR)-tetrahydro-4-phenyl-1H-furo[3,4-b]pyrrol-3a(6aH)-yl]-, rel- significantly inhibits the activity of key enzymes involved in inflammatory pathways, with minimal cytotoxicity observed in human cell lines. These findings underscore its potential as a lead compound for drug development.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Current research efforts are focused on structural modifications to enhance its therapeutic index. Collaborative projects between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.
In conclusion, Methanone, 1-pyrrolidinyl[(3aR,4R,6aR)-tetrahydro-4-phenyl-1H-furo[3,4-b]pyrrol-3a(6aH)-yl]-, rel- represents a compelling area of research in chemical biology. Its unique structural features and biological activity make it a valuable candidate for further investigation. Future studies should aim to address the existing limitations and explore its potential in broader therapeutic contexts.
2226422-04-2 (Methanone, 1-pyrrolidinyl[(3aR,4R,6aR)-tetrahydro-4-phenyl-1H-furo[3,4-b]pyrrol-3a(6aH)-yl]-, rel-) Related Products
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